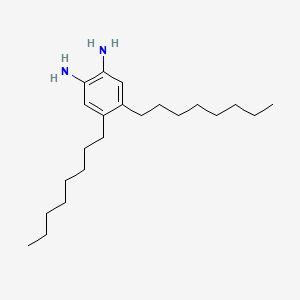
1,2-Benzenediamine, 4,5-dioctyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzenediamine, 4,5-dioctyl-: is an organic compound that belongs to the class of aromatic diamines. This compound is characterized by the presence of two amino groups attached to a benzene ring at the 1 and 2 positions, with octyl groups attached at the 4 and 5 positions. The presence of these long alkyl chains imparts unique properties to the compound, making it useful in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Benzenediamine, 4,5-dioctyl- can be synthesized through a multi-step process involving the following key steps:
Nitration: The starting material, 1,2-dinitrobenzene, is subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups at the 4 and 5 positions.
Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as iron powder in the presence of hydrochloric acid.
Alkylation: The resulting 1,2-benzenediamine is then alkylated with octyl bromide in the presence of a base such as potassium carbonate to introduce the octyl groups at the 4 and 5 positions.
Industrial Production Methods: The industrial production of 1,2-benzenediamine, 4,5-dioctyl- typically involves large-scale nitration and reduction processes, followed by alkylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Benzenediamine, 4,5-dioctyl- undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as iron powder.
Substitution: The amino groups can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Iron powder in the presence of hydrochloric acid.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products:
Oxidation: 1,2-Dinitrobenzene, 4,5-dioctyl-
Reduction: 1,2-Benzenediamine, 4,5-dioctyl-
Substitution: Various alkylated derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1,2-Benzenediamine, 4,5-dioctyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,2-benzenediamine, 4,5-dioctyl- involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. The long alkyl chains can interact with lipid membranes, affecting their fluidity and permeability. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
1,2-Benzenediamine: Lacks the octyl groups, making it less hydrophobic and less effective in certain applications.
1,4-Benzenediamine: Has amino groups at the 1 and 4 positions, resulting in different chemical and physical properties.
1,2-Diaminobenzene: Another isomer with amino groups at the 1 and 2 positions but without the octyl groups.
Uniqueness: 1,2-Benzenediamine, 4,5-dioctyl- is unique due to the presence of long octyl chains, which impart hydrophobic properties and enhance its interaction with lipid membranes. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the development of bioactive compounds and specialty chemicals.
Eigenschaften
CAS-Nummer |
86723-77-5 |
|---|---|
Molekularformel |
C22H40N2 |
Molekulargewicht |
332.6 g/mol |
IUPAC-Name |
4,5-dioctylbenzene-1,2-diamine |
InChI |
InChI=1S/C22H40N2/c1-3-5-7-9-11-13-15-19-17-21(23)22(24)18-20(19)16-14-12-10-8-6-4-2/h17-18H,3-16,23-24H2,1-2H3 |
InChI-Schlüssel |
MMSYLYVZYZHKQX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC(=C(C=C1CCCCCCCC)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[3-(1-Chloroethyl)phenyl]-N,N-dimethylurea](/img/structure/B14395893.png)
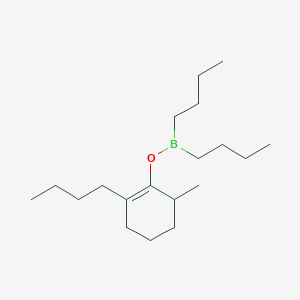
![N-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14395914.png)
![N,N-Dimethyl-N'-[1,2,4]triazolo[1,5-a]pyrazin-2-ylmethanimidamide](/img/structure/B14395918.png)
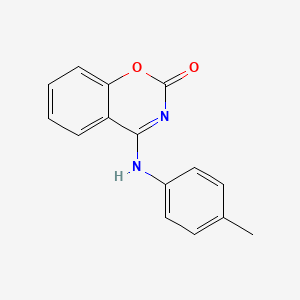

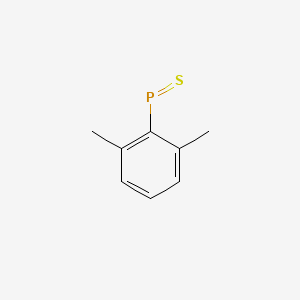
![Tributyl[(diethoxyphosphoryl)(difluoro)methyl]phosphanium bromide](/img/structure/B14395935.png)
![5-[4-(4-Bromophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14395948.png)
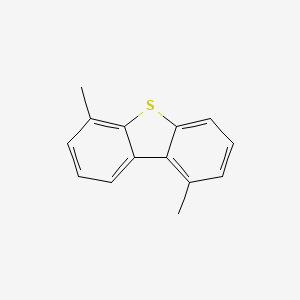
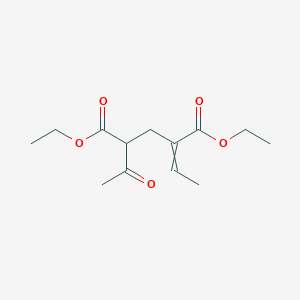
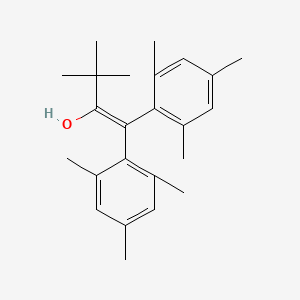

![3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-hydroxybenzoic acid](/img/structure/B14395967.png)
